molecular formula C29H26FNO5 B2996769 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287265-65-8

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2996769
CAS No.: 2287265-65-8
M. Wt: 487.527
InChI Key: VKQKEUMKVUJDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bicyclo[111]pentane core, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps:

    Fmoc Protection:

    Bicyclo[1.1.1]pentane Core Formation: This step involves the construction of the bicyclo[1.1.1]pentane core, which can be achieved through various cyclization reactions.

    Substituted Phenyl Ring Addition: The attachment of the 3-fluoro-4-methoxyphenyl group to the bicyclo[1.1.1]pentane core.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and fluoro substituents on the phenyl ring.

    Reduction: Reduction reactions could target the carbonyl groups or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Fmoc group is commonly used in peptide synthesis to protect amine functionalities.

Biology and Medicine

    Drug Development:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

    Material Science:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In the context of drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Similar in that they contain the Fmoc protecting group.

    Bicyclo[1.1.1]pentane Derivatives: Compounds with a similar bicyclo[1.1.1]pentane core.

    Substituted Phenyl Compounds: Compounds with similar aromatic substitution patterns.

Uniqueness

The uniqueness of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[11

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FNO5/c1-35-24-11-10-17(12-23(24)30)28-14-29(15-28,16-28)25(26(32)33)31-27(34)36-13-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,25H,13-16H2,1H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQKEUMKVUJDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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